DL-Arginine serves as a substrate for nitric oxide synthase (NOS), an enzyme that produces nitric oxide (NO) in the body. NO is a crucial signaling molecule involved in vasodilation, blood flow regulation, and immune function []. Studies investigate how DL-arginine supplementation might influence NO production and its downstream effects in various physiological contexts [].
DL-Arginine plays a role in protein synthesis and collagen formation, essential for wound healing. Research explores its potential to improve wound healing by promoting tissue regeneration and reducing inflammation []. Studies are ongoing to determine the optimal dosage and delivery methods for DL-arginine in wound healing applications.
Due to its role in NO production and vasodilation, DL-arginine is being investigated for its potential benefits in cardiovascular health. Research explores its effects on blood pressure, endothelial function, and exercise performance in individuals with cardiovascular risk factors []. However, more studies are needed to clarify the long-term safety and efficacy of DL-arginine supplementation for cardiovascular health.
DL-Arginine's involvement in insulin secretion and glucose metabolism has led to research investigating its potential role in managing metabolic disorders like diabetes. Studies are exploring how DL-arginine supplementation might influence insulin sensitivity and blood sugar control [].
DL-Arginine is a common component of cell culture media, providing essential nutrients for cell growth and proliferation. Additionally, its unique properties make it useful in protein crystallization experiments, aiding in the formation of well-defined crystals for structural analysis [].
DL-Arginine is a racemic mixture of two enantiomers, L-arginine and D-arginine, which are both alpha-amino acids. The chemical formula for DL-arginine is C6H14N4O2, and it features a guanidino group attached to a standard amino acid backbone. At physiological pH, DL-arginine exists predominantly in its cationic form due to the protonation of its amino groups, making it soluble in water and biologically active . L-arginine is naturally occurring and plays a crucial role in protein synthesis and various metabolic pathways, while D-arginine is less common in nature but has been studied for its potential biological effects .
DL-Arginine is generally considered safe for research purposes when handled appropriately. However, it can cause irritation to the skin, eyes, and respiratory system. Safety data sheets (SDS) from chemical suppliers typically provide detailed information on specific hazards and handling procedures [, ].
DL-Arginine exhibits various biological activities:
DL-Arginine can be synthesized through several methods:
DL-Arginine has diverse applications across various fields:
Several compounds share structural or functional similarities with DL-arginine:
Compound Name | Structure/Function | Unique Features |
---|---|---|
L-Arginine | Naturally occurring amino acid; precursor to nitric oxide | Predominantly found in proteins; essential amino acid |
D-Arginine | Stereoisomer of L-arginine; less common | Investigated for unique biological roles |
Citrulline | Non-essential amino acid; precursor to L-arginine | Involved in the urea cycle; enhances nitric oxide synthesis |
Ornithine | Product of arginine metabolism; involved in urea cycle | Key role in polyamine synthesis |
DL-Arginine stands out due to its racemic nature, combining both enantiomers which may provide a broader range of biological activities compared to its individual counterparts. Its unique duality allows it to participate in various metabolic pathways while influencing physiological processes differently than L- or D-arginine alone.
The discovery of arginine traces back to 1886 when German chemist Ernst Schulze and his assistant Ernst Steiger first isolated this amino acid from yellow lupin seedlings. Schulze named the compound from the Greek word "árgyros" meaning "silver" due to the distinctive silver-white appearance of arginine nitrate crystals formed during the isolation process. This initial discovery laid the groundwork for understanding one of the most biochemically significant amino acids.
The structural determination of arginine followed over a decade later when Schulze and Ernst Winterstein established its molecular structure in 1897. The first synthesis of arginine was achieved by Schulze and Winterstein in 1899 using ornithine and cyanamide as starting materials, though some uncertainty about the structure persisted until Sørensen's definitive synthesis in 1910. The development of racemic DL-arginine emerged from advances in synthetic organic chemistry during the 20th century, as researchers sought to create standardized amino acid mixtures for laboratory studies.
The significance of arginine expanded dramatically with the discovery of the urea cycle by Krebs and Henseleit in 1932, which revealed arginine's crucial role in ammonia detoxification. This breakthrough transformed understanding of arginine from a simple proteinogenic amino acid to a central player in nitrogen metabolism and cellular physiology.
DL-Arginine occupies a unique position in amino acid chemistry due to its racemic nature and the distinctive properties of its constituent enantiomers. The compound consists of equal amounts of L-arginine, the naturally occurring form, and D-arginine, which is rarely found in biological systems. This 50:50 mixture provides researchers with a powerful tool for investigating stereochemical effects in biological and chemical processes.
The molecular formula C₆H₁₄N₄O₂ represents both enantiomers, with a molecular weight of 174.204 g/mol. The compound features a guanidino group attached to a standard amino acid framework, making it one of the three basic amino acids alongside lysine and histidine. At physiological pH, the carboxylic acid group is deprotonated while both the amino and guanidino groups are protonated, resulting in a net positive charge.
DL-Arginine's significance extends to its role as a precursor for numerous biologically active compounds. These include nitric oxide, which serves as a crucial signaling molecule in cardiovascular regulation, ornithine for polyamine synthesis, creatine for energy metabolism, and urea for nitrogen waste elimination. The racemic mixture allows researchers to study these pathways while controlling for stereochemical variables.
The nomenclature of DL-Arginine follows established conventions for racemic amino acid mixtures. The prefix "DL-" indicates an equal mixture of the dextrorotatory (D) and levorotatory (L) enantiomers. Alternative nomenclature includes "(±)-arginine" and "racemic arginine," all referring to the same 1:1 enantiomeric composition.
According to IUPAC naming conventions, DL-Arginine is systematically named as "2-amino-5-(diaminomethylideneamino)pentanoic acid". The compound is also known by various synonyms including "2-amino-5-guanidinopentanoic acid" and "DL-2-amino-5-guanidovaleric acid". The CAS registry number 7200-25-1 provides unambiguous identification for regulatory and commercial purposes.
The chemical classification places DL-Arginine within the arginine and derivatives family, characterized by compounds containing arginine or its reaction products at the amino or carboxyl groups. This classification encompasses natural arginine metabolites and synthetic derivatives used in research and pharmaceutical applications.
Racemic amino acid mixtures represent a fundamental concept in stereochemistry and biochemistry, providing insights into the role of chirality in biological systems. A racemic mixture contains equal amounts of left-handed and right-handed enantiomers of a chiral molecule, resulting in optical inactivity due to the cancellation of rotational effects. This property distinguishes racemates from enantiomerically pure compounds, which rotate plane-polarized light in specific directions.
The formation of racemic amino acids can occur through various synthetic pathways, including chemical synthesis methods that do not discriminate between enantiomers. The amidomalonate synthesis, for example, produces racemic amino acids through alkylation reactions followed by hydrolysis under acidic conditions. These synthetic approaches contrast with biological amino acid production, which typically yields only the L-enantiomer due to the stereospecificity of enzymatic processes.
Racemic amino acids exhibit unique physical and chemical properties compared to their pure enantiomers. While individual enantiomers have identical physical properties except for optical rotation, racemic mixtures often display different melting points, solubilities, and crystallization behaviors. These differences arise from the intermolecular interactions between opposite enantiomers, which can be stronger or weaker than interactions between identical enantiomers.
DL-Arginine possesses the molecular formula C₆H₁₄N₄O₂ with a molecular weight of 174.204 grams per mole [1] [3] [5]. The compound is characterized by its linear formula HN=C(NH₂)NH(CH₂)₃CH(NH₂)COOH, which clearly demonstrates the essential structural components that define this amino acid [3]. The molecule features a distinctive guanidino group appended to a standard amino acid framework, making it one of the most structurally complex proteinogenic amino acids [18].
The International Union of Pure and Applied Chemistry name for this compound is 2-amino-5-(diaminomethylideneamino)pentanoic acid [1] [3] [5]. This systematic nomenclature precisely describes the positioning of functional groups within the molecular structure. The compound is registered under Chemical Abstracts Service number 7200-25-1 and carries the Beilstein registry number 1725411 [1] [3] [5].
Property | Value |
---|---|
Molecular Formula | C₆H₁₄N₄O₂ |
Molecular Weight (g/mol) | 174.204 |
CAS Registry Number | 7200-25-1 |
IUPAC Name | 2-amino-5-(diaminomethylideneamino)pentanoic acid |
InChI Key | ODKSFYDXXFIFQN-UHFFFAOYSA-N |
Linear Formula | HN=C(NH₂)NH(CH₂)₃CH(NH₂)COOH |
Beilstein Number | 1725411 |
The molecular architecture of DL-Arginine consists of three primary functional regions: an alpha-amino group, an alpha-carboxylic acid group, and a side chain containing a three-carbon aliphatic straight chain terminating in a guanidino group [28]. This configuration results in arginine being classified as a charged aliphatic amino acid at physiological pH conditions [28]. The significant presence of nitrogen atoms throughout the structure is a distinguishing characteristic, with four nitrogen atoms contributing to the compound's unique chemical properties [13].
The guanidino group represents the most distinctive structural feature of arginine, containing multiple nitrogen atoms arranged in a planar configuration [18]. This group is responsible for many of the compound's characteristic chemical and biological properties, including its strong basicity and ability to participate in various biochemical reactions [25].
DL-Arginine contains a single chiral center located at the alpha-carbon position [4] [7]. This stereocenter is responsible for the existence of two enantiomeric forms: D-arginine and L-arginine [4]. The presence of only one chiral carbon distinguishes arginine from amino acids such as isoleucine and threonine, which possess multiple stereocenters and can form diastereomers [7].
The chirality of arginine has been extensively studied using advanced analytical techniques, including electrospray ionization-tandem mass spectrometry [6]. These investigations have demonstrated the ability to achieve chiral resolution of arginine enantiomers through the formation of calcium ion-mediated trimeric clusters [6]. The stereoselective discrimination between enantiomers has proven crucial for understanding the distinct biological roles of each form [6].
DL-Arginine represents a racemic mixture containing equal proportions of both D-arginine and L-arginine enantiomers [2] [12]. This equimolar combination results in a compound with zero optical rotation, as indicated by the specific rotation value of [α]²⁰ᴅ = +0.0 ± 1.0° [21]. The racemic nature of DL-arginine has significant implications for its crystalline properties and separation techniques [12].
Research into the preferential enrichment of DL-arginine fumarate has revealed interesting crystallographic behaviors [12]. Under specific conditions, the racemic crystal structure can accommodate deviations from its racemic composition, leading to the formation of enantio-enriched domains within the crystal matrix [12]. These findings demonstrate the complex solid-state behavior of racemic arginine compounds and their potential for chiral separation processes [12].
L-arginine demonstrates significantly higher biological activity compared to its D-enantiomer across multiple physiological systems [8] [9]. Studies examining insulin-mediated glucose uptake have shown that L-arginine stimulates whole-body glucose disposal by 61.4 ± 4.4 versus 41.3 ± 3.5 μmol/kg fat-free mass per minute compared to saline controls, while D-arginine showed no significant effect with values of 42.1 ± 3.4 versus 41.3 ± 3.5 μmol/kg fat-free mass per minute [9].
The differential biological effects extend to nitric oxide production pathways [8] [9]. L-arginine serves as a direct substrate for nitric oxide synthase enzymes, while D-arginine appears to utilize alternative pathways for nitric oxide generation [8]. Research has indicated that D-arginine may produce nitric oxide and nitric oxide derivatives through mechanisms distinct from the conventional nitric oxide synthase pathway [8].
The metabolic fate of D-arginine and L-arginine differs substantially within biological systems [8]. L-arginine undergoes rapid hepatic metabolism through well-established pathways including arginase-mediated conversion to ornithine and urea [8]. In contrast, D-arginine demonstrates slower metabolic processing and extended plasma retention times [8].
Pharmacokinetic studies have revealed that D-arginine maintains elevated plasma concentrations for extended periods compared to L-arginine [8]. While L-arginine levels gradually decrease from 30 minutes post-administration, D-arginine concentrations remain stable until 90 minutes after administration [8]. This differential metabolism reflects the limited enzymatic machinery available for D-amino acid processing in mammalian systems [8].
Distribution studies have demonstrated preferential tissue accumulation patterns for each enantiomer [8]. D-arginine shows enhanced enrichment in brain tissues, with concentrations reaching 94 pmol/mg wet tissue in the cerebral cortex and 162 pmol/mg wet tissue in the hypothalamus [8]. This selective brain accumulation suggests specialized transport mechanisms for D-arginine that differ from those utilized by L-arginine [8].
The enhanced brain penetration of D-arginine has been attributed to distinct transporter systems [8]. Evidence suggests that D-arginine utilizes different transporters compared to L-arginine, potentially explaining its superior central nervous system bioavailability [8]. This differential transport has important implications for understanding the distinct physiological roles of each enantiomer [8].
Property | L-Arginine | D-Arginine |
---|---|---|
Natural Occurrence | Abundant in proteins | Rare in nature |
Biological Activity | High biological activity | Limited biological activity |
Protein Synthesis | Incorporated into proteins | Not incorporated into proteins |
Metabolic Processing | Rapidly metabolized by liver | Slower metabolism |
Therapeutic Effects | Vasodilation, wound healing | Different therapeutic profile |
Nitric Oxide Production | Substrate for NOS enzymes | Alternative NO pathway |
Optical Activity | Dextrorotatory | Levorotatory |
Molecular Configuration | S-configuration | R-configuration |
DL-Arginine typically appears as white orthorhombic crystals or white crystalline powder under standard conditions [30] [16] [33]. The compound exhibits a characteristic white to off-white coloration and maintains a crystalline structure that can vary depending on hydration state [30] [16]. When crystallized from aqueous solutions, DL-arginine forms orthorhombic dihydrate crystals, though dehydration occurs at elevated temperatures around 105°C [30].
The melting point of DL-arginine ranges from 230°C to 244°C, with decomposition occurring during the melting process [30] [33]. This thermal behavior is characteristic of amino acids containing multiple nitrogen-containing functional groups [30]. The compound demonstrates air sensitivity and requires storage under controlled atmospheric conditions to prevent degradation [30] [33].
The solubility characteristics of DL-arginine in its free base form differ significantly from those of its individual enantiomers [30] [33]. Pure DL-arginine demonstrates limited solubility in water, being classified as insoluble in aqueous media [30] [33]. This contrasts markedly with the high water solubility exhibited by L-arginine, which can dissolve at concentrations of 148.7 g/L at 20°C [34].
The reduced aqueous solubility of the racemic mixture compared to the pure enantiomers represents a classic example of the "anticonglomerate" behavior observed in certain chiral compounds [12]. This solubility difference between racemic and enantiopure forms has practical implications for purification and separation processes [12].
Property | Value |
---|---|
Appearance | White crystalline powder or orthorhombic crystals |
Color | White to off-white |
Melting Point | 230-244°C (decomposes) |
State at Room Temperature | Solid |
Crystal Structure | Orthorhombic (dihydrate) |
Solubility in Water | Insoluble in free base form |
Optical Rotation | [α]²⁰ᴅ = +0.0 ± 1.0° (racemic) |
Sensitivity | Air sensitive |
DL-Arginine exhibits air sensitivity and requires appropriate storage conditions to maintain chemical integrity [30] [33]. The compound should be stored in tightly closed containers away from oxidizing agents to prevent degradation [30] [33]. When exposed to atmospheric conditions, the compound can undergo gradual decomposition, particularly in the presence of moisture and oxygen [30].
The thermal stability of DL-arginine is limited, with color changes beginning around 230°C and complete decomposition occurring at 244°C [30]. This thermal behavior necessitates careful temperature control during processing and storage to maintain compound integrity [30]. The decomposition process involves complex chemical transformations of the guanidino and amino functional groups [30].
Arginine occupies a unique position among the twenty standard proteinogenic amino acids as one of three positively charged residues at physiological pH [24] [27]. Along with lysine and histidine, arginine contributes to the basic amino acid category, though it possesses the most complex side chain structure among this group [24] [27]. The compound is encoded by six different codons in the genetic code: CGU, CGC, CGA, CGG, AGA, and AGG [18] [24].
Despite having the largest number of codons among all amino acids, arginine paradoxically represents one of the least frequently occurring amino acids in protein sequences [19]. This discrepancy between codon number and frequency of occurrence in proteins is greater for arginine than for any other amino acid [19]. The abundance of codons suggests evolutionary importance, while the low protein frequency indicates specialized functional roles [19].
Arginine is classified as a conditionally essential or semi-essential amino acid in human nutrition [25] [26]. This designation reflects the fact that while healthy adults can synthesize arginine endogenously, production may become insufficient during periods of stress, illness, or rapid growth [25] [26]. Preterm infants are unable to synthesize arginine internally, making it nutritionally essential for this population [18] [25].
The conditional essentiality of arginine distinguishes it from the nine truly essential amino acids that must be obtained through dietary sources [24]. These fully essential amino acids include histidine, isoleucine, leucine, lysine, methionine, phenylalanine, threonine, tryptophan, and valine [24]. Arginine's intermediate status reflects its complex metabolic roles and variable biosynthetic capacity under different physiological conditions [25].
Among proteinogenic amino acids, arginine demonstrates exceptional metabolic versatility, serving as a precursor for numerous biologically active compounds [25] [26]. The amino acid participates in the synthesis of nitric oxide, polyamines, proline, glutamate, creatine, agmatine, and urea through distinct enzymatic pathways [25] [26]. This broad metabolic involvement exceeds that of most other amino acids and underlies arginine's importance in cellular physiology [25].
Irritant